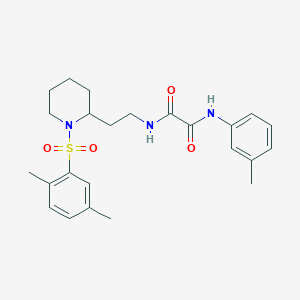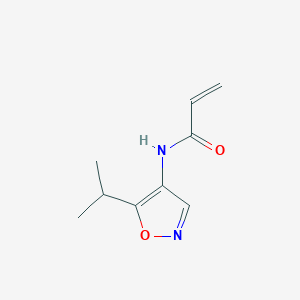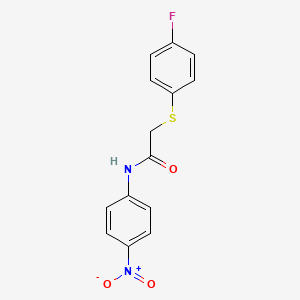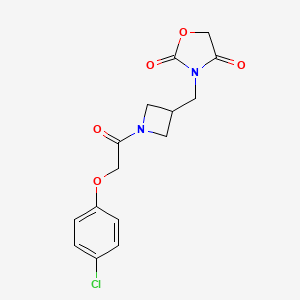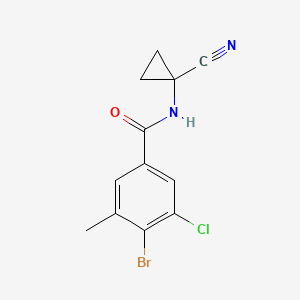
4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCCM and has been the subject of numerous scientific studies aimed at exploring its synthesis, mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of BCCM is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. BCCM has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. BCCM has also been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose and other nutrients.
Biochemical and Physiological Effects:
BCCM has been shown to have a number of biochemical and physiological effects. Studies have shown that BCCM can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BCCM has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, BCCM has been shown to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes and other metabolic disorders.
実験室実験の利点と制限
BCCM has a number of advantages and limitations for laboratory experiments. One of the main advantages of BCCM is its potent anti-cancer properties, which make it a valuable tool for cancer research. Additionally, BCCM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. However, BCCM is a complex compound that requires specialized equipment and expertise to synthesize, which can limit its availability for laboratory experiments.
将来の方向性
There are a number of future directions for research in the field of BCCM. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of BCCM and its potential applications in various fields. Future research could also explore the potential use of BCCM in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to fully understand the limitations and potential risks associated with the use of BCCM in laboratory experiments.
合成法
The synthesis of BCCM involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-chloro-4-bromoaniline, which is then reacted with 1-cyanocyclopropane carboxylic acid to produce the intermediate compound, 3-chloro-4-bromo-N-(1-cyanocyclopropyl)aniline. This intermediate is then reacted with methyl isocyanate to produce the final product, 4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide. The synthesis of BCCM is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
BCCM has been the subject of numerous scientific studies aimed at exploring its potential applications in various fields. One of the most promising applications of BCCM is in the field of cancer research. Studies have shown that BCCM has potent anti-cancer properties and can inhibit the growth of various cancer cells. BCCM has also been studied for its potential use in the treatment of diabetes and other metabolic disorders. Additionally, BCCM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
特性
IUPAC Name |
4-bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c1-7-4-8(5-9(14)10(7)13)11(17)16-12(6-15)2-3-12/h4-5H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWTMQRECVRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)
![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)
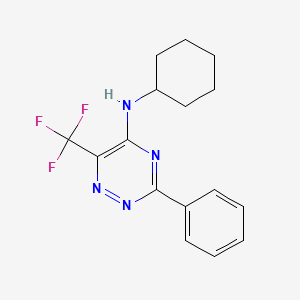
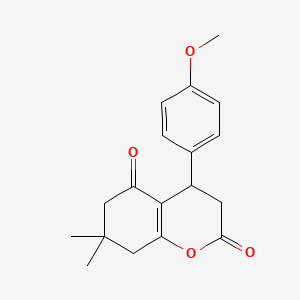
![2-(3-Methoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2721125.png)

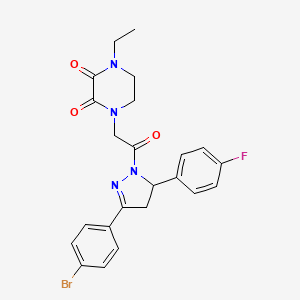
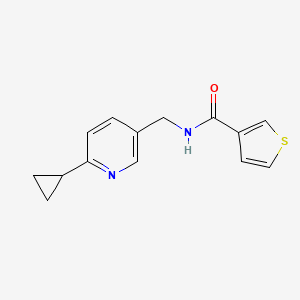
![5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721130.png)
